N-Desmethyl Toremifene Hydrochloride salt
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Overview
Description
N-Desmethyl Toremifene Hydrochloride salt is a metabolite of Toremifene, a selective estrogen receptor modulator (SERM). This compound is primarily used in scientific research and pharmaceutical testing. It has a molecular formula of C25H26ClNO.HCl and a molecular weight of 428.39 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Toremifene Hydrochloride salt involves the demethylation of Toremifene. This process typically requires specific reagents and conditions to achieve the desired product. The reaction conditions often include the use of strong acids or bases to facilitate the demethylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production is carried out in controlled environments to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Toremifene Hydrochloride salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
N-Desmethyl Toremifene Hydrochloride salt is widely used in scientific research due to its role as a metabolite of Toremifene. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for drug metabolism.
Industry: Utilized in the development and testing of pharmaceutical products
Mechanism of Action
N-Desmethyl Toremifene Hydrochloride salt exerts its effects by binding to estrogen receptors. This binding can result in either estrogenic or antiestrogenic activities, depending on the context. The compound’s mechanism of action involves modulating the activity of estrogen receptors, which can influence various cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Toremifene: The parent compound from which N-Desmethyl Toremifene Hydrochloride salt is derived.
Tamoxifen: Another selective estrogen receptor modulator with similar properties.
Raloxifene: A SERM used in the treatment of osteoporosis and breast cancer.
Uniqueness
This compound is unique due to its specific role as a metabolite of Toremifene. This gives it distinct properties and applications in scientific research, particularly in the study of drug metabolism and pharmacokinetics .
Properties
Molecular Formula |
C25H27Cl2NO |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C25H26ClNO.ClH/c1-27-18-19-28-23-14-12-22(13-15-23)25(21-10-6-3-7-11-21)24(16-17-26)20-8-4-2-5-9-20;/h2-15,27H,16-19H2,1H3;1H/b25-24-; |
InChI Key |
XSYDBYOGXKDAHE-BJFQDICYSA-N |
Isomeric SMILES |
CNCCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3.Cl |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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